molecular formula C16H20N2O3 B11373642 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B11373642
M. Wt: 288.34 g/mol
InChI Key: FIXCZBIXZMJYST-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a dimethylamino group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylamino group: This step involves the alkylation of the furan ring with a dimethylamino-containing reagent, such as dimethylamine, under controlled conditions.

    Attachment of the phenoxyacetamide moiety: The final step involves the reaction of the intermediate compound with phenoxyacetyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways in biological systems.

Comparison with Similar Compounds

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide can be compared with other furan derivatives, such as:

    N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but lacks the dimethylamino group.

    N-(furan-2-ylmethyl)-2-phenoxyacetamide: Similar structure but with a different substitution pattern.

    N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide: Similar structure but lacks the furan ring.

The uniqueness of this compound lies in its combination of the furan ring, dimethylamino group, and phenoxyacetamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C16H20N2O3/c1-18(2)14(15-9-6-10-20-15)11-17-16(19)12-21-13-7-4-3-5-8-13/h3-10,14H,11-12H2,1-2H3,(H,17,19)

InChI Key

FIXCZBIXZMJYST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=CC=C1)C2=CC=CO2

Origin of Product

United States

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